molecular formula C17H18FN5O2 B2414261 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide CAS No. 899995-79-0

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2414261
CAS No.: 899995-79-0
M. Wt: 343.362
InChI Key: UVKVWXPIGZTAOS-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H18FN5O2 and its molecular weight is 343.362. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-17(2,3)23-15-13(9-20-23)16(25)22(10-19-15)21-14(24)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKVWXPIGZTAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl substituent and a 4-fluorophenyl acetamide group. This unique configuration contributes to its biological properties.

Synthesis Methods :
The synthesis of this compound typically involves:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization of 5-amino-1H-pyrazoles with suitable carbonyl compounds under acidic or basic conditions.
  • Introduction of the tert-Butyl Group : Via alkylation reactions using tert-butyl halides in the presence of a base.
  • Amidation Reaction : Formation of the acetamide moiety using acetic acid derivatives.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral and Antimicrobial Activity

Derivatives from this class have also demonstrated antiviral and antimicrobial properties. Studies suggest that they may inhibit viral replication and bacterial growth by interfering with critical cellular pathways .

The mechanism of action for this compound is believed to involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in tumor growth and survival.
  • Receptor Modulation : Interaction with various receptors that modulate cellular signaling pathways may also contribute to its biological effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Pyrazolopyrimidine AAnticancerKinase inhibition
Pyrazolopyrimidine BAntiviralViral replication inhibition
Pyrazolopyrimidine CAntimicrobialCell membrane disruption

This table highlights the potential of this compound in comparison to other related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Cancer Cell Lines : A study evaluated the effects of similar compounds on breast cancer cell lines, reporting significant inhibition of cell proliferation and induction of apoptosis .
  • Antiviral Activity Assessment : Another investigation tested derivatives against influenza virus, demonstrating their ability to reduce viral loads in infected cells .
  • Antimicrobial Evaluation : Research has also shown that these compounds possess antimicrobial properties against various bacterial strains, suggesting their potential as therapeutic agents .

Scientific Research Applications

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

Antitumor Activity

Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

Compound NameBiological ActivityReference
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamideAntitumor (suggested)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamideAntitumor
5-Acetyl-4-amino-pyrimidinesAntiviral
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivativesAntimicrobial & Anticancer

Case Study: ALDH Inhibition

A study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds inhibited ALDH isoforms effectively in ovarian cancer models. This suggests that this compound may also possess similar properties worth investigating further.

Future Research Directions

Given the promising structural characteristics and preliminary biological data, future research should focus on:

  • In Vitro Studies : To confirm antitumor and antimicrobial efficacy across various cell lines.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use N-arylsubstituted α-chloroacetamides as intermediates, as demonstrated in analogous pyrazolo[3,4-d]pyrimidinone syntheses. Maintain stoichiometric control (e.g., 1:1.2 molar ratio of pyrazolo[3,4-d]pyrimidinone to α-chloroacetamide) to minimize side products .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30%→70%) to isolate the target compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization: Pre-activate intermediates (e.g., tert-butyl pyrazolo[3,4-d]pyrimidinone) with mild bases like K₂CO₃ in DMF at 60°C to enhance nucleophilic substitution efficiency .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Analysis: Use ¹H/¹³C NMR to confirm substitution patterns. Key signals include:
    • Pyrazolo[3,4-d]pyrimidinone C4=O at ~165 ppm (¹³C).
    • 4-Fluorophenyl protons as doublets (J = 8.5 Hz) at δ 7.2–7.4 ppm (¹H) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₉H₂₀FN₅O₂) with ESI+ mode (expected [M+H]⁺: 382.1624) .
  • LC-MS Purity Check: Use reverse-phase C18 columns (5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 10%→90% over 20 min) .

What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent aerosolization .
  • Storage: Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the acetamide group .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis: Modify the tert-butyl group (e.g., isopropyl, cyclopropyl) and fluorophenyl moiety (e.g., chloro, methoxy) to assess steric/electronic effects. Use Buchwald-Hartwig amination for N-aryl substitutions .
  • Bioassays: Screen analogs against kinase panels (e.g., EGFR, JAK2) using ATP-competitive assays. Compare IC₅₀ values to establish SAR trends .
  • Computational Modeling: Perform docking studies (AutoDock Vina) with target proteins to rationalize activity differences based on substituent bulk/electron-withdrawing properties .

What experimental approaches can assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in 0.1 M HCl (pH 1) or 0.1 M NaOH (pH 13) at 37°C for 24 hours. Monitor degradation via HPLC .
    • Oxidative Stress: Expose to 3% H₂O₂ at 25°C for 6 hours. Track peroxide-induced cleavage of the pyrimidinone ring .
  • Thermal Stability: Use TGA/DSC to identify decomposition onset temperatures (>200°C expected for tert-butyl groups) .

What strategies can identify the biological targets of this compound?

Methodological Answer:

  • Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates (e.g., HeLa), elute bound proteins, and identify via LC-MS/MS .
  • Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, heat-shock (45–55°C), and analyze soluble proteins by Western blot to detect stabilized targets .
  • Kinobeads Profiling: Compete with kinase inhibitors in lysates to quantify binding to ATP pockets of kinases like PI3K or CDKs .

How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to test variables (e.g., ATP concentration, incubation time). Use JMP or Minitab to model interactions and identify confounding factors .
  • Reproducibility Checks: Validate assays across multiple labs with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Data Normalization: Include internal controls (e.g., staurosporine for kinase assays) and normalize to vehicle-treated samples to minimize plate-to-plate variability .

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